ethyl 3-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (EPPC) is an important organic compound used in the study of biological systems. It is a white crystalline solid that is soluble in polar organic solvents and is used in a variety of research applications. EPPC is commonly used as a reagent in organic synthesis, as a starting material in pharmaceuticals, and as a ligand in metal complexes. It is also used as a model compound for studying the structure and reactivity of pyrazoles and related heterocyclic compounds.
Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : Ethyl 3-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and studied for their antimicrobial activity . These compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- Methods of Application : The newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
- Results : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary of Application : Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that it acts as an intermediate in organic synthesis .
- Results : The outcomes of these syntheses are not specified in the sources .
Application in Antimicrobial Research
- Field : Antimicrobial Research
- Summary of Application : Ethyl 1- (N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and studied for their antimicrobial activity . These compounds were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- Methods of Application : The newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
- Results : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
Application in Agrochemistry
- Field : Agrochemistry
- Summary of Application : Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides as herbicides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that it acts as an intermediate in organic synthesis .
- Results : The outcomes of these syntheses are not specified in the sources .
properties
IUPAC Name |
ethyl 5-phenyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYWOVORITWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214052 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
181867-24-3 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181867-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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